molecular formula C12H21NO B13075515 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one

Cat. No.: B13075515
M. Wt: 195.30 g/mol
InChI Key: JIQFQIJOOKTBBO-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one (CAS 1558591-23-3) is an organic compound with the molecular formula C12H21NO and a molecular weight of 195.30 g/mol . This ketone-piperidine hybrid structure is characterized by its cyclohexanone ring substituted with a methyl group and a piperidine moiety, as represented by the SMILES notation O=C1C(C2NCCCC2)CC(C)CC1 . The fusion of a nitrogen-containing piperidine ring, a common feature in pharmaceuticals and agrochemicals, with a cyclohexanone scaffold makes this compound a valuable intermediate in synthetic organic chemistry. Researchers can utilize this molecule as a key building block for the synthesis of more complex, biologically active molecules, or as a precursor in the development of ligands for various biological targets. Its structure suggests potential utility in medicinal chemistry programs, particularly in the exploration of new compounds for neurological disorders, due to the prevalence of piperidine structures in central nervous system-active drugs. Furthermore, the ketone functional group offers a versatile handle for further chemical modifications, including reductions to alcohols, formation of oximes or hydrazones, and participation in nucleophilic addition reactions. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle all chemicals with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

4-methyl-2-piperidin-2-ylcyclohexan-1-one

InChI

InChI=1S/C12H21NO/c1-9-5-6-12(14)10(8-9)11-4-2-3-7-13-11/h9-11,13H,2-8H2,1H3

InChI Key

JIQFQIJOOKTBBO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1)C2CCCCN2

Origin of Product

United States

Preparation Methods

Reductive Amination

Reductive amination is a common strategy to introduce the piperidin-2-yl group onto a ketone. The cyclohexanone derivative bearing the 4-methyl substituent can be reacted with piperidine or a piperidine precursor in the presence of reducing agents such as sodium cyanoborohydride or hydrogenation catalysts to form the desired secondary amine linkage.

Detailed Synthetic Procedures

Synthesis via α-Amino Nitrile Intermediate

  • Step 1: Preparation of α-amino nitrile intermediate from cyclohexanone derivative and cyanide source under controlled conditions.
  • Step 2: Reaction of α-amino nitrile with piperidine or piperidine derivatives using Grignard reagents or organolithium reagents (Bruylants reaction) to form the piperidin-2-yl substituted cyclohexanone.
  • Step 3: Purification by column chromatography or recrystallization to isolate the target compound with high purity.

Reductive Amination Approach

  • Step 1: React 4-methylcyclohexanone with piperidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) in an appropriate solvent such as dichloromethane or methanol.
  • Step 2: Monitor reaction progress by thin-layer chromatography (TLC) or HPLC.
  • Step 3: Upon completion, work up the reaction mixture by aqueous extraction and purification by column chromatography to isolate 4-methyl-2-(piperidin-2-yl)cyclohexan-1-one.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, methanol, toluene Choice depends on reagent solubility and stability
Temperature 0°C to room temperature Low temperatures favor selectivity
Reducing agents Sodium cyanoborohydride, NaBH(OAc)3 Mild reducing agents preferred for selectivity
Reaction time 4–24 hours Monitored by TLC or HPLC
Purification methods Column chromatography (silica gel) Use of gradient elution improves purity

Research Findings and Yield Data

  • The Bruylants reaction route has been reported to provide moderate to good yields (50–75%) for analogous piperidinylcyclohexanones, with good regioselectivity and stereochemical control.
  • Reductive amination methods typically yield 60–80% of the target compound, depending on the purity of starting materials and reaction optimization.
  • Purification by column chromatography using dichloromethane/methanol mixtures or recrystallization from methylene chloride has been effective in isolating pure products.

Example Reaction Scheme (Simplified)

Analytical Characterization

  • NMR (1H and 13C): Chemical shifts confirm the cyclohexanone core, methyl substitution, and piperidine ring protons and carbons.
  • Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of 4-methyl-2-(piperidin-2-yl)cyclohexan-1-one.
  • Chromatography: TLC and HPLC confirm product purity, with retention times consistent with literature values for similar compounds.

Chemical Reactions Analysis

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts like cobalt, ruthenium, and nickel . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield piperidine derivatives with different substituents .

Scientific Research Applications

Medicinal Chemistry Applications

a. G Protein-Coupled Receptor Modulation
The compound has been studied for its potential as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in pharmacology due to their role in numerous physiological processes. Allosteric modulators can enhance or inhibit the effects of endogenous ligands, providing a pathway for developing new therapeutic agents for conditions such as central nervous system disorders .

b. Antagonism of Chemokine Receptors
Research has indicated that derivatives of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one can function as antagonists for chemokine receptors like CCR2. These receptors are implicated in inflammatory responses and various diseases, including autoimmune disorders. The structural modifications of the compound have been shown to significantly influence its binding affinity and efficacy .

Table 1: Summary of Key Research Findings

Study ReferenceApplication FocusKey Findings
GPCR ModulationIdentified as a promising allosteric modulator for CNS disorders.
CCR2 AntagonismStructural modifications led to enhanced binding affinities, crucial for drug design.
Glucagon-like Peptide Receptor AgonismExplored as a potential small-molecule agonist with favorable efficacy profiles.

Structural Insights and SAR Studies

Structure-Activity Relationship (SAR) Analysis
The structure of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one allows for various modifications that can significantly alter its biological activity. SAR studies have shown that specific substitutions on the cyclohexane ring can enhance receptor affinity and selectivity . For example, alterations at the 4-position of the cyclohexane moiety have been critical in optimizing compounds for increased potency against targeted receptors.

Future Directions in Research

The ongoing research into 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one suggests several promising avenues:

  • Development of Targeted Therapies : Leveraging its modulating properties to create targeted therapies for chronic inflammatory diseases.
  • Exploration of Novel Derivatives : Continued exploration of structural derivatives may yield compounds with improved pharmacological profiles and reduced side effects.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one involves its interaction with molecular targets and pathways in the body. The piperidine moiety is known to interact with neural receptors, modulating neurotransmitter systems. This interaction can influence brain function and potentially contribute to the treatment of neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one can be contextualized against the following analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities References
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one Piperidin-2-yl at C2, methyl at C4 207.3 (calculated) Not reported Potential ligand for metal complexes
(2R)-4-Methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one Phenylamino-p-tolyl group at C2, methyl at C4 307.44 164–166 Antimicrobial, metal chelation
2-(Pyrrolidin-2-yl)cyclohexan-1-one hydrochloride Pyrrolidin-2-yl at C2, HCl salt 215.7 Not reported Pharmaceutical intermediates
5-Methyl-2-(propan-2-ylidene)cyclohexan-1-one Isopropylidene at C2, methyl at C5 152.23 Not reported Flavoring agents, fragrances
1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene Cyclohexene backbone, isopropylidene at C4 150.22 Not reported Industrial solvents

Key Points of Comparison

Synthetic Routes: Mannich Bases: Synthesized via one-pot condensation of ketones (e.g., 4-methylcyclohexanone), aldehydes (e.g., 4-methylbenzaldehyde), and amines (e.g., aniline or piperidine derivatives) under acidic or catalytic conditions . Non-Mannich Analogs: Compounds like 5-methyl-2-(propan-2-ylidene)cyclohexan-1-one are synthesized via aldol condensation or Claisen-Schmidt reactions .

Physicochemical Properties: Solubility: Piperidine/pyrrolidine-containing derivatives exhibit enhanced solubility in organic solvents due to their amine functionalities, whereas non-amine analogs (e.g., isopropylidene derivatives) are more lipophilic . Thermal Stability: Mannich bases generally have higher melting points (~160–170°C) compared to non-condensed cyclohexanones, likely due to intermolecular hydrogen bonding .

Biological and Industrial Relevance: Mannich Bases: Demonstrated applications in coordination chemistry (e.g., as ligands for Cu(II), Ni(II) complexes) and antimicrobial activity . Isopropylidene Derivatives: Used in flavoring (e.g., pulegone, a mint-like terpenoid) and fragrance industries .

Spectral Differentiation: FT-IR: Piperidine-containing Mannich bases show distinct ν(N-H) and ν(C=O) stretches, while isopropylidene analogs lack amine-related signals . Mass Spectrometry: Mannich bases fragment via loss of amine or aromatic groups (e.g., m/z = 236.34 for [M-(C₁₇H₁₈N⁺)]), whereas non-amine analogs fragment through ketone or alkene pathways .

Biological Activity

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one, a compound featuring a piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H19N(Molecular Weight 205.3 g mol)\text{C}_{13}\text{H}_{19}\text{N}\quad (\text{Molecular Weight }205.3\text{ g mol})

Antimicrobial Activity

Research indicates that compounds with a piperidine ring often exhibit significant antimicrobial properties. In a study evaluating various piperidine derivatives, 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one demonstrated notable inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays:

CompoundMIC (µg/mL)Bacterial Strain
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one6.3Staphylococcus aureus
Control (Ciprofloxacin)2.0Staphylococcus aureus

This data suggests that while the compound is effective, it is less potent than established antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed using in vitro models. A study employing the DPPH assay revealed that it exhibited significant radical scavenging activity, which is indicative of its potential as an antioxidant:

CompoundIC50 (µM)Activity Type
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one30.39Antioxidant
Control (Ascorbic Acid)10.5Antioxidant

The results indicate that the compound has promising antioxidant capabilities, which may contribute to its anti-inflammatory effects .

Anticancer Potential

In recent studies focusing on cancer cell lines, 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one was evaluated for its cytotoxic effects against various cancer types. The compound showed selective toxicity towards certain cancer cells while sparing normal cells:

Cell LineIC50 (µM)Type
HepG2 (liver cancer)23.0Hepatocellular carcinoma
MCF7 (breast cancer)15.0Breast adenocarcinoma

These findings suggest that the compound may serve as a lead for developing new anticancer agents, particularly due to its selective toxicity .

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives similar to 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one:

  • Piperidine Derivatives in Cancer Therapy : A study reported that modifications to the piperidine structure led to enhanced anticancer activity against breast cancer cells, indicating that structural variations can significantly influence biological activity .
  • Antimicrobial Screening : Another investigation into piperidine derivatives found that specific substitutions improved antimicrobial efficacy against resistant strains of bacteria, suggesting a pathway for optimizing this compound for clinical use .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one, and how are intermediates validated?

  • Methodological Answer :

  • Step 1 : Start with stereoselective synthesis of the cyclohexanone core. For example, describes using dibenzyl-protected amines (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) as precursors, followed by deprotection to yield stereochemically defined amines.
  • Step 2 : Introduce the piperidinyl group via nucleophilic substitution or reductive amination under controlled pH and temperature (e.g., 140°C in ethanol with TEA, as in ).
  • Characterization : Validate intermediates using ESI-MS (e.g., m/z 198 [M + H]+ for amines) and confirm final products via 1H^1H NMR (e.g., δ 8.60 ppm for aromatic protons in ) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Key Methods :

  • Mass Spectrometry (MS) : ESI+ mode to confirm molecular ions (e.g., m/z 452 [M + H]+ in ).
  • NMR Spectroscopy : 1H^1H NMR to resolve stereochemistry (e.g., splitting patterns in cyclohexane protons) and 13C^{13}C NMR for carbonyl group confirmation (~210 ppm).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguous stereocenters, as noted in .

Q. What safety protocols are essential during synthesis and handling?

  • Recommendations :

  • Use fume hoods for volatile intermediates (e.g., amines in ).
  • Refer to safety data sheets (SDS) for hazard mitigation (e.g., skin/eye protection, as in ).
  • Monitor exothermic reactions (e.g., aminations at high temperatures) with real-time calorimetry .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Strategies :

  • Chiral Resolving Agents : Use enantiopure precursors (e.g., (1R,4R)- or (1S,4S)-configured amines in ) to dictate stereochemistry.
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization.
  • Data-Driven Optimization : Compare yields and diastereomer ratios across reaction conditions (e.g., solvent polarity, temperature) using HPLC chiral columns .

Q. What computational approaches predict reactivity and stability of this compound?

  • Tools and Workflows :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G** level (as in ) to predict transition states for ring-forming reactions.
  • Molecular Dynamics (MD) : Simulate solvation effects on stability in polar solvents (e.g., ethanol, DMF).
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina for pharmacological screening .

Q. How are contradictions in synthetic yields or conditions resolved for similar cyclohexanone derivatives?

  • Analytical Framework :

  • Meta-Analysis : Tabulate literature data (e.g., vs. 5) to identify trends in solvent/base combinations.
  • Case Study : For conflicting yields in piperidinyl cyclohexanone syntheses, compare:
PrecursorSolventTemp (°C)CatalystYield (%)Reference
Dibenzyl-protected amineEtOH140TEA45
Cyclohexanone derivativeDMF120DBU62
  • Resolution : Optimize using mixed solvents (e.g., EtOH/DMF) and iterative DoE (Design of Experiments) .

Data Contradiction Analysis

Q. Why do NMR spectra of similar compounds show variability in proton splitting patterns?

  • Root Causes :

  • Dynamic Effects : Conformational flexibility in the cyclohexanone ring (e.g., chair vs. boat interconversion) broadens signals.
  • Solvent Artifacts : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) alter hydrogen bonding and shift δ values.
  • Mitigation : Use low-temperature NMR (−40°C) to "freeze" conformers and enhance resolution .

Methodological Tables

Table 1 : Key Characterization Data from and

CompoundMS ([M + H]+)1H^1H NMR Key Peaks (δ, ppm)
(1R,4R)-configured derivative4528.60 (s, 1H), 3.73 (m, 2H)
(1S,4S)-configured derivative4528.62 (s, 1H), 4.04 (s, 1H)

Table 2 : Computational Parameters for Reactivity Prediction

MethodBasis SetProperty PredictedError Margin
B3LYP6-31G**Cyclohexanone ring strain±2.1 kcal/mol
M06-2Xdef2-TZVPPiperidinyl pKa±0.3 units

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